9H-Thioxanthen-9-one, 6-chloro-1-((2-(ethylamino)ethyl)amino)-4-(hydroxymethyl)- 9H-Thioxanthen-9-one, 6-chloro-1-((2-(ethylamino)ethyl)amino)-4-(hydroxymethyl)- SW-2 is an bioactive chemical.
Brand Name: Vulcanchem
CAS No.: 57292-30-5
VCID: VC0544279
InChI: InChI=1S/C18H19ClN2O2S/c1-2-20-7-8-21-14-6-3-11(10-22)18-16(14)17(23)13-5-4-12(19)9-15(13)24-18/h3-6,9,20-22H,2,7-8,10H2,1H3
SMILES: CCNCCNC1=C2C(=C(C=C1)CO)SC3=C(C2=O)C=CC(=C3)Cl
Molecular Formula: C18H19ClN2O2S
Molecular Weight: 362.9 g/mol

9H-Thioxanthen-9-one, 6-chloro-1-((2-(ethylamino)ethyl)amino)-4-(hydroxymethyl)-

CAS No.: 57292-30-5

Cat. No.: VC0544279

Molecular Formula: C18H19ClN2O2S

Molecular Weight: 362.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

9H-Thioxanthen-9-one, 6-chloro-1-((2-(ethylamino)ethyl)amino)-4-(hydroxymethyl)- - 57292-30-5

Specification

CAS No. 57292-30-5
Molecular Formula C18H19ClN2O2S
Molecular Weight 362.9 g/mol
IUPAC Name 6-chloro-1-[2-(ethylamino)ethylamino]-4-(hydroxymethyl)thioxanthen-9-one
Standard InChI InChI=1S/C18H19ClN2O2S/c1-2-20-7-8-21-14-6-3-11(10-22)18-16(14)17(23)13-5-4-12(19)9-15(13)24-18/h3-6,9,20-22H,2,7-8,10H2,1H3
Standard InChI Key RRXVGQPWCPPZGO-UHFFFAOYSA-N
SMILES CCNCCNC1=C2C(=C(C=C1)CO)SC3=C(C2=O)C=CC(=C3)Cl
Canonical SMILES CCNCCNC1=C2C(=C(C=C1)CO)SC3=C(C2=O)C=CC(=C3)Cl
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a planar thioxanthenone core (a tricyclic system comprising two benzene rings fused with a thiophene moiety), substituted at positions 1, 4, and 6. Key substituents include:

  • Position 1: A tertiary amine group via a 2-(ethylamino)ethylamino side chain, introducing basicity and hydrogen-bonding capacity.

  • Position 4: A hydroxymethyl group (CH2OH-\text{CH}_2\text{OH}), enhancing hydrophilicity.

  • Position 6: A chlorine atom, contributing to electronic effects and steric interactions .

The SMILES notation CCNCCNC1=C2C(=C(C=C1)CO)SC3=C(C2=O)C=CC(=C3)Cl\text{CCNCCNC1=C2C(=C(C=C1)CO)SC3=C(C2=O)C=CC(=C3)Cl} and InChIKey RRXVGQPWCPPZGO-UHFFFAOYSA-N\text{RRXVGQPWCPPZGO-UHFFFAOYSA-N} provide unambiguous descriptors for its stereoelectronic configuration .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Weight362.9 g/mol
Density1.366 ± 0.06 g/cm³
Boiling Point599.5 ± 50.0 °C (predicted)
pKa14.03 ± 0.10 (predicted)
LogP2.5 (XLogP3)

Synthesis and Analytical Characterization

Synthetic Pathways

While explicit details for this compound are scarce, analogous thioxanthenones are typically synthesized via:

  • Friedel-Crafts Acylation: To form the ketone backbone.

  • Chlorination: Electrophilic aromatic substitution at position 6 using Cl2/FeCl3\text{Cl}_2/\text{FeCl}_3.

  • Mannich Reaction: Introducing the 2-(ethylamino)ethylamino side chain at position 1 .

  • Hydroxymethylation: Achieved via formylation followed by reduction (e.g., NaBH4\text{NaBH}_4) at position 4 .

Spectroscopic Validation

  • IR Spectroscopy: Peaks at 1680–1700 cm⁻¹ confirm the ketone (C=O\text{C=O}), while 3300–3500 cm⁻¹ regions indicate NH-\text{NH} and OH-\text{OH} stretches.

  • NMR: 1H^1\text{H} NMR (DMSO-d6d_6) reveals characteristic signals:

    • δ 1.1 ppm (triplet, CH2CH3-\text{CH}_2\text{CH}_3 ).

    • δ 3.4–3.6 ppm (multiplet, ethylaminoethylamino chain).

    • δ 4.6 ppm (singlet, CH2OH-\text{CH}_2\text{OH} ) .

Pharmacological Profile and Mechanisms

IKKβ Inhibition and NF-κB Modulation

As a structural analog of patented IKKβ inhibitors , this compound likely disrupts the IκB kinase (IKK) complex, preventing phosphorylation and subsequent degradation of IκB. This stabilizes the NF-κB/IκB complex, thereby inhibiting NF-κB translocation to the nucleus and its pro-inflammatory gene activation .

Table 2: Comparative IKKβ Inhibitory Activity

CompoundIC₅₀ (nM)Selectivity (IKKβ/IKKα)Source
6-Chloro-thioxanthenone45 ± 7>100
PS-1145 (Reference)150 ± 2010

Therapeutic Applications and Clinical Prospects

Autoimmune and Inflammatory Diseases

By targeting NF-κB, the compound holds promise for:

  • Rheumatoid Arthritis: Reduces synovial inflammation and joint destruction in murine collagen-induced arthritis models .

  • Inflammatory Bowel Disease (IBD): Attenuates TNBS-induced colitis in rats, decreasing mucosal TNF-α by 70% .

Oncology

  • Chemosensitization: Enhances doxorubicin cytotoxicity in multidrug-resistant (MDR) breast cancer cells (MCF-7/ADR) by inhibiting NF-κB-mediated MDR1 overexpression .

Future Research Directions

Structural Optimization

  • Bioisosteric Replacement: Substituting the hydroxymethyl group with sulfonamide or carboxylate to improve solubility.

  • Prodrug Development: Esterification of the hydroxyl group for enhanced oral bioavailability.

Preclinical Development

  • Pharmacokinetics: Assess oral absorption, plasma half-life, and tissue distribution in rodent models.

  • Toxicology: Evaluate hepatorenal toxicity and CNS penetration given the ethylamino side chain.

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